molecular formula C23H24ClN5O2 B2388701 8-{[benzyl(methyl)amino]methyl}-7-(4-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 843626-88-0

8-{[benzyl(methyl)amino]methyl}-7-(4-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No. B2388701
M. Wt: 437.93
InChI Key: DDKWDZYKZQISSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-{[benzyl(methyl)amino]methyl}-7-(4-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C23H24ClN5O2 and its molecular weight is 437.93. The purity is usually 95%.
BenchChem offers high-quality 8-{[benzyl(methyl)amino]methyl}-7-(4-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-{[benzyl(methyl)amino]methyl}-7-(4-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • A study by Chłoń-Rzepa et al. (2013) describes the design of 8-aminoalkyl derivatives of purine-2,6-dione with various substituents, aiming to explore their potential as ligands for serotonin receptors. These compounds were evaluated for their antidepressant and anxiolytic properties, highlighting the chemical versatility and potential therapeutic applications of purine derivatives (Chłoń-Rzepa et al., 2013).
  • Khaliullin and Shabalina (2020) discussed the synthesis of 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones using a thietanyl protecting group. This method addresses the challenges of synthesizing purine derivatives with specific substituents, contributing to the development of novel compounds with tailored properties (Khaliullin & Shabalina, 2020).

Pharmacological Applications

  • Brunschweiger et al. (2014) developed 8-benzyl-substituted tetrahydropyrazino[2,1-f]purinediones as water-soluble xanthine derivatives. These compounds showed potential as multitarget drugs for neurodegenerative diseases, highlighting the role of purine derivatives in developing treatments for complex conditions (Brunschweiger et al., 2014).
  • Abdul-Reda and Abdul-Ameer (2018) synthesized new chalcone derivatives from 8-Chloro-theophylline, exploring their antimicrobial activities. This research indicates the potential of purine derivatives in contributing to the development of new antimicrobial agents (Abdul-Reda & Abdul-Ameer, 2018).

properties

IUPAC Name

8-[[benzyl(methyl)amino]methyl]-7-[(4-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN5O2/c1-26(13-16-7-5-4-6-8-16)15-19-25-21-20(22(30)28(3)23(31)27(21)2)29(19)14-17-9-11-18(24)12-10-17/h4-12H,13-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDKWDZYKZQISSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN(C)CC3=CC=CC=C3)CC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-[[Benzyl(methyl)amino]methyl]-7-[(4-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione

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